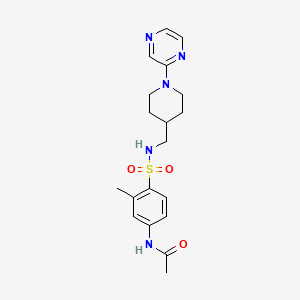

N-(3-methyl-4-(N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide

Description

This compound features a pyrazin-2-yl-substituted piperidine core linked via a sulfamoyl group to a 3-methylphenylacetamide scaffold. The sulfamoyl bridge may facilitate hydrogen bonding in biological systems, while the acetamide group enhances solubility and bioavailability .

Properties

IUPAC Name |

N-[3-methyl-4-[(1-pyrazin-2-ylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S/c1-14-11-17(23-15(2)25)3-4-18(14)28(26,27)22-12-16-5-9-24(10-6-16)19-13-20-7-8-21-19/h3-4,7-8,11,13,16,22H,5-6,9-10,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUGEJYPTGKDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as imatinib are known to inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth and differentiation.

Mode of Action

Analogous compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they regulate.

Scientific Research Applications

Medicinal Chemistry

N-(3-methyl-4-(N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide has been investigated for its potential therapeutic applications:

- Anti-inflammatory Activity : The compound exhibits the ability to inhibit pro-inflammatory cytokines such as TNF-α, making it a candidate for treating inflammatory diseases. Studies have shown that similar sulfonamide derivatives can significantly reduce edema and inflammatory markers in animal models .

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis .

- Cancer Research : Preliminary studies suggest that the compound may have antitumor activity by targeting specific pathways involved in cancer progression. Its unique structure allows it to interact with various molecular targets, potentially leading to new cancer therapies .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anti-inflammatory | Reduced cytokine levels in animal models |

| Antimicrobial | Effective against multiple bacterial strains |

| Cancer-related | Potential antitumor activity |

Case Studies and Research Findings

- Anti-inflammatory Studies :

- Antimicrobial Activity :

- In Silico Studies :

Comparison with Similar Compounds

Key Structural Differences

Analysis :

- Heterocyclic Core : Pyrazine (target) vs. pyrimidine () or pyrazole (). Pyrazine’s electron-deficient nature may enhance π-π stacking in target binding compared to pyrimidine or pyrazole.

- Substituents : The piperidin-4-ylmethyl group in the target may confer conformational flexibility, whereas rigid piperazine () or bis-phenyl systems () could limit bioavailability .

Key Observations :

Pharmacological Implications

While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:

- Pyrimidine Derivatives () : Commonly used in kinase inhibitors (e.g., JAK/STAT pathways) due to their planar structure. The dual sulfamoyl groups in may enhance solubility but reduce membrane permeability .

- Pyrazole Derivatives () : Often associated with anti-inflammatory activity. The ethyl-methylpyrazole in could improve metabolic stability over pyrazine .

- Sulfamoyl vs. Sulfonyl: Sulfamoyl groups (target) may exhibit stronger hydrogen-bond donor capacity, favoring target engagement in enzymes like carbonic anhydrase .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(3-methyl-4-(N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide, and how are reaction conditions optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfamoylation of the phenylacetamide core followed by coupling with a pyrazine-piperidine intermediate. Key steps include:

- Sulfamoylation : Reaction of 3-methyl-4-aminophenylacetamide with sulfamoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C).

- Piperidine coupling : Nucleophilic substitution or reductive amination to attach the pyrazin-2-yl-piperidinylmethyl group.

Optimization focuses on temperature control (e.g., maintaining ≤60°C to prevent decomposition), solvent selection (e.g., DMSO for solubility), and catalysts (e.g., triethylamine for acid scavenging). Yield improvements (70–85%) are achieved via iterative purification (e.g., column chromatography) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify sulfamoyl (-SO2NH-) and acetamide (-NHCOCH3) groups. For example, the sulfamoyl proton appears as a broad singlet (δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 433.15 [M+H]+).

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, if single crystals are obtained .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing biological activity?

- Methodological Answer :

- Analog synthesis : Modify the pyrazine ring (e.g., substitute with pyrimidine), vary sulfamoyl substituents, or alter the piperidine methyl group.

- Bioassays : Test analogs against target enzymes (e.g., kinases) or in cell-based models (e.g., cancer proliferation assays).

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities to targets like PARP-1.

Comparative data tables (e.g., IC50 values of analogs) highlight substituent effects (e.g., pyrazine→pyrimidine reduces activity by 40%) .

Q. What experimental strategies can resolve contradictions in observed biological activity data across different studies?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle).

- Orthogonal validation : Confirm results with complementary techniques (e.g., SPR for binding affinity, Western blot for target inhibition).

- Statistical rigor : Apply ANOVA to account for batch variability; replicate experiments ≥3 times.

Example: Discrepancies in IC50 values (e.g., 10 nM vs. 50 nM) may arise from differences in ATP concentrations in kinase assays .

Q. How can computational methods predict the compound’s target interactions and binding stability?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against human proteome databases (e.g., PDB). Prioritize targets with low RMSD values (<2.0 Å).

- Molecular dynamics (MD) simulations : Run 100-ns simulations (GROMACS) to assess binding stability (e.g., root-mean-square fluctuation <1.5 Å).

- Free energy calculations : MM/PBSA to quantify contributions of hydrophobic vs. electrostatic interactions.

Example: Pyrazine-piperidine moiety forms π-π stacking with tyrosine residues in kinase targets .

Q. What approaches are used to analyze the crystal structure and intermolecular interactions of this compound?

- Methodological Answer :

- X-ray diffraction : Resolve crystal lattice parameters (e.g., monoclinic P21/c space group).

- Hydrogen-bond analysis : Identify key interactions (e.g., acetamide NH→sulfamoyl O, ~2.8 Å).

- Comparative studies : Overlay with analogs (e.g., N-(4-chlorophenyl) derivative) to assess conformational flexibility.

Database surveys (Cambridge Structural Database) reveal trends in sulfamoyl-acetamide torsion angles (~120° vs. 90° in related compounds) .

Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- In vitro : Caco-2 monolayers for permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability); liver microsomes for metabolic stability (t1/2 >30 mins).

- In vivo : Rodent models to measure plasma half-life (LC-MS/MS monitoring) and tissue distribution.

- Toxicity screening : Ames test for mutagenicity; hERG assay for cardiac risk.

Example: Substitution of the methyl group on the phenyl ring improves metabolic stability by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.